1-[6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone
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Description
“1-[6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone” is a chemical compound with the molecular weight of 291.78 .
Synthesis Analysis
The synthesis of this compound has been described in several studies . The compound has been synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The yield of the synthesis process was reported to be 87% .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as 1H-NMR, 13C-NMR, and IR . The 1H-NMR spectrum shows the presence of aromatic protons, CH of thiazole, and –CONH . The 13C-NMR spectrum reveals the presence of carbon atoms of the aromatic nucleus and thiazole .The IR spectrum shows the presence of various functional groups such as C–H, C=C, C=O, C–Br, C–S–C, C–N, N–H, N–O, and C–Cl .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.
Mode of Action
This compound acts as a potent inhibitor of hDHODH . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of dihydroorotate to orotate, a crucial step in the production of uridine monophosphate (UMP), the precursor of pyrimidine nucleotides.
Biochemical Pathways
By inhibiting hDHODH, this compound disrupts the de novo pyrimidine biosynthesis pathway . This leads to a decrease in the levels of UMP and subsequently, a reduction in the synthesis of pyrimidine nucleotides. These nucleotides are essential components of DNA and RNA, and their depletion can halt cell proliferation and trigger cell death.
Pharmacokinetics
They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The inhibition of hDHODH and the subsequent disruption of the pyrimidine biosynthesis pathway can lead to antiproliferative effects . This compound exhibits antineoplastic activity and broad-spectrum antiviral activity against various RNA viruses including influenza A, Zika, Ebola, and SARS-CoV-2 viruses .
Action Environment
Environmental factors such as temperature and pH can influence the stability and efficacy of this compound. It is recommended to be stored at a temperature between 28°C
properties
IUPAC Name |
1-[6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-8-13(9(2)18)19-14-16-12(7-17(8)14)10-3-5-11(15)6-4-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPOBSMKWCREGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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